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Abstract
2-Chloro-4-(hydroxymethyl)thiazole is a bifunctional heterocyclic compound that has

emerged as a highly versatile and valuable building block in modern organic synthesis and

medicinal chemistry. Its structure, featuring a reactive chlorine atom at the 2-position and a

modifiable hydroxymethyl group at the 4-position, allows for sequential and site-selective

derivatization. This enables the construction of complex molecular architectures and diverse

compound libraries. The thiazole nucleus is a well-established pharmacophore present in

numerous approved drugs, exhibiting a wide spectrum of biological activities. This technical

guide provides a comprehensive overview of the potential research applications of 2-Chloro-4-
(hydroxymethyl)thiazole, detailing its synthesis, reactivity, and its role as a key intermediate

in the development of novel therapeutic agents and agrochemicals. Detailed experimental

protocols, quantitative biological data on related structures, and graphical representations of

synthetic pathways are provided to facilitate its use in research and development.

Core Properties of 2-Chloro-4-
(hydroxymethyl)thiazole
2-Chloro-4-(hydroxymethyl)thiazole is a solid organic compound notable for its dual

reactivity.[1] The key physicochemical and structural data are summarized below.
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Property Value Reference

IUPAC Name
(2-Chloro-1,3-thiazol-4-

yl)methanol
[1]

CAS Number 5198-85-6 [1]

Molecular Formula C₄H₄ClNOS [1]

Molecular Weight 149.60 g/mol [1]

Appearance Solid [1]

Predicted XLogP3 1.1 [1]

Solubility

Soluble in polar organic

solvents like methanol and

chloroform.

[1]

Synthesis and Chemical Reactivity
The synthetic utility of 2-Chloro-4-(hydroxymethyl)thiazole stems from its two distinct

reactive sites, which can be addressed with high selectivity.

General Synthesis
The thiazole ring is classically synthesized via the Hantzsch thiazole synthesis, which involves

the condensation of an α-haloketone with a thioamide.[2][3] This method is known for its

simplicity and high yields.[2] While a specific protocol for 2-Chloro-4-(hydroxymethyl)thiazole
is not detailed in readily available literature, a general pathway would involve reacting a

suitable thioamide with a functionalized α-halocarbonyl compound.

Key Reactivity Pathways
The primary value of this compound lies in its potential for diversification through two main

reaction types:

Nucleophilic Substitution at C2: The chlorine atom at the 2-position of the thiazole ring is an

excellent leaving group, readily displaced by a wide range of nucleophiles.[1] This position is

activated by the adjacent nitrogen atom, facilitating nucleophilic aromatic substitution (SNAr)
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reactions.[4][5] This allows for the introduction of amines, thiols, alkoxides, and other

functional groups to build complex derivatives.[4]

Derivatization of the 4-(hydroxymethyl) Group: The primary alcohol functionality can undergo

various transformations, including:

Oxidation to form the corresponding aldehyde or carboxylic acid, providing a handle for

further amide or ester coupling.[1][6]

Esterification or Etherification to introduce different side chains.[7]

Conversion to a Halomethyl Group (e.g., chloromethyl) using agents like thionyl chloride,

which can then be used in further nucleophilic substitution reactions.[8]

The diagram below illustrates these principal reactivity pathways.

Reactivity of 2-Chloro-4-(hydroxymethyl)thiazole
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Figure 1: Key reactivity pathways of 2-Chloro-4-(hydroxymethyl)thiazole.

Potential Research Applications
The thiazole scaffold is a cornerstone in medicinal chemistry, and 2-Chloro-4-
(hydroxymethyl)thiazole serves as an ideal starting point for exploring several therapeutic
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and industrial applications.

Drug Discovery and Medicinal Chemistry
Kinase Inhibitors: The 2-aminothiazole core is a validated template for potent kinase

inhibitors.[9] Notably, it forms the backbone of the FDA-approved drug Dasatinib, a pan-Src

kinase inhibitor used in cancer therapy.[9] The 2-chloro group can be substituted with various

amine-containing fragments, while the hydroxymethyl group can be modified to optimize

solubility and pharmacokinetic properties, making this compound a key intermediate for

novel kinase inhibitor discovery programs targeting cancers and inflammatory diseases.[9]

[10][11]

Antimicrobial Agents: Thiazole derivatives have demonstrated significant activity against a

broad spectrum of bacteria and fungi.[12] The ability to introduce diverse substituents at both

the C2 and C4 positions allows for the fine-tuning of antimicrobial potency and spectrum. For

example, the introduction of nitro-phenyl groups or linkage to other heterocyclic systems like

pyrazole has been shown to enhance activity.[12][13] This scaffold is promising for

developing new agents to combat multidrug-resistant pathogens.[14]

Anti-inflammatory Drugs: The thiazole ring is present in non-steroidal anti-inflammatory drugs

(NSAIDs). The structural flexibility offered by 2-Chloro-4-(hydroxymethyl)thiazole makes it

a suitable precursor for synthesizing novel anti-inflammatory compounds, potentially

targeting enzymes like cyclooxygenase (COX).[15]

Agrochemicals
2-Chloro-4-(hydroxymethyl)thiazole and its close analogs are important intermediates in the

synthesis of modern agrochemicals.[15][16] The thiazole moiety is a key component in several

systemic insecticides (e.g., Clothianidin) and fungicides.[17][18] The reactivity of the chloro and

hydroxymethyl groups enables the creation of pesticides with improved efficacy, bioavailability,

and target specificity, contributing to crop protection and enhanced agricultural productivity.[15]

[17]

Experimental Protocols
The following protocols provide detailed methodologies for key transformations relevant to the

derivatization of 2-Chloro-4-(hydroxymethyl)thiazole and related structures.
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Protocol 1: General Hantzsch Thiazole Synthesis
This protocol, adapted from established procedures for synthesizing substituted thiazoles,

outlines the fundamental ring-forming reaction.[2][3]

Reaction Setup: In a round-bottom flask, combine the α-haloketone (1.0 eq) and the

appropriate thioamide (1.2 eq).

Solvent Addition: Add a suitable solvent, such as methanol or ethanol.

Heating: Heat the mixture to reflux with stirring for 30 minutes to 2 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker

containing an aqueous solution of a weak base (e.g., 5% Na₂CO₃) to neutralize the acid

byproduct and precipitate the product.

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

Purification: Wash the filter cake with water and allow it to air dry. The crude product can be

further purified by recrystallization or column chromatography if necessary.
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Figure 2: General workflow for Hantzsch thiazole synthesis.
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Protocol 2: Nucleophilic Substitution of a 2-
Chlorothiazole
This protocol describes a general method for displacing the chlorine atom at the C2 position

with an amine nucleophile, a key step in synthesizing kinase inhibitors and other bioactive

molecules.[4]

Reaction Setup: To a solution of the 2-chlorothiazole derivative (1.0 eq) in a polar aprotic

solvent (e.g., DMF, NMP, or dioxane), add the desired amine nucleophile (1.1 - 1.5 eq).

Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or

potassium carbonate (K₂CO₃) (2.0 eq).

Heating: Heat the reaction mixture at 80-120 °C for 4-16 hours. The reaction can also be

performed using microwave irradiation to reduce reaction times.

Monitoring: Track the consumption of the starting material using TLC or LC-MS.

Work-up: Upon completion, cool the mixture, dilute with water, and extract the product with

an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by

column chromatography on silica gel.

Protocol 3: Oxidation of the 4-(hydroxymethyl) Group to
an Aldehyde
This protocol provides a method for the selective oxidation of the primary alcohol to an

aldehyde, a versatile functional group for further elaboration.[19]

Reaction Setup: Dissolve the 2-Chloro-4-(hydroxymethyl)thiazole (1.0 eq) in a dry

chlorinated solvent such as dichloromethane (DCM) under an inert atmosphere (e.g.,

nitrogen or argon).

Oxidant Addition: Add a mild oxidizing agent, such as Pyridinium chlorochromate (PCC) (1.5

eq), in portions to the stirred solution at room temperature.
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Reaction Time: Stir the mixture for 2-4 hours at room temperature. Monitor the reaction by

TLC until the starting material is consumed.

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the

suspension through a pad of silica gel or Celite to remove the chromium salts.

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

Purification: If necessary, purify the product via column chromatography on silica gel using a

hexane/ethyl acetate solvent system.

Quantitative Data: Biological Activity of Thiazole
Derivatives
The following tables summarize representative biological activity data for various thiazole

derivatives, illustrating the potential of compounds derived from the 2-Chloro-4-
(hydroxymethyl)thiazole core.

Table 1: Anticancer Activity of Selected Thiazole Derivatives
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Compound
Class

Cell Line Activity Metric Value Reference

Thiazole-based

Pyrazole
HepG-2 (Liver) IC₅₀ 4 µg/mL [20]

Thiazole-based

Pyrazole
MCF-7 (Breast) IC₅₀ 3 µg/mL [20]

Thiazolyl-

Hydrazinone
MCF-7 (Breast) IC₅₀ 2.57 µM [21][22]

Thiazolyl-

Hydrazinone
HepG2 (Liver) IC₅₀ 7.26 µM [21][22]

Phenylthiazole

Derivative

SaOS-2

(Osteosarcoma)
IC₅₀ 0.190 µg/mL [23]

Copper-Thiazole

Complex
MCF-7 (Breast) IC₅₀ 82.64 µM [24]

Table 2: Antimicrobial Activity (MIC) of Selected Thiazole Derivatives

Compound Class Organism MIC (µg/mL) Reference

Disubstituted Thiazole S. aureus 3.39 - 4.11 [12]

Disubstituted Thiazole E. coli 3.59 - 4.23 [12]

Hetarylthiazole S. aureus 16.1 µM [14]

Hetarylthiazole E. coli 16.1 µM [14]

Thiazolyl-Pyrazoline S. pneumoniae 0.03 - 7.81 [13]

Thiazolyl-Pyrazoline C. albicans 3.9 - 62.5 [13]

Thiazole Derivative S. aureus 3.125 [25]

Conceptual Pathways and Workflows
Conceptual Kinase Inhibition Pathway
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Many kinase inhibitors function by competing with ATP for binding to the active site of the

kinase enzyme, thereby preventing the phosphorylation of substrate proteins and blocking

downstream signaling. A derivative of 2-Chloro-4-(hydroxymethyl)thiazole could be designed

to occupy this ATP-binding pocket.

Conceptual Kinase Signaling Pathway
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Figure 3: A thiazole derivative blocking a kinase signaling pathway.

Conclusion
2-Chloro-4-(hydroxymethyl)thiazole is a strategically important chemical intermediate with

significant potential across multiple domains of chemical and biological research. Its

bifunctional nature allows for the creation of diverse and complex molecular structures, making

it an invaluable tool for drug discovery, particularly in the fields of oncology and infectious

diseases. Furthermore, its established role in the synthesis of high-value agrochemicals

underscores its industrial relevance. The protocols and data presented in this guide are

intended to equip researchers with the foundational knowledge required to leverage the

synthetic versatility of this compound in their own research endeavors, paving the way for the

development of next-generation therapeutics and crop protection agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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